molecular formula C13H12N2O2S B2917256 [4-(3,4-Dimethoxy-phenyl)-thiazol-2-yl]-acetonitrile CAS No. 380348-77-6

[4-(3,4-Dimethoxy-phenyl)-thiazol-2-yl]-acetonitrile

Cat. No. B2917256
CAS RN: 380348-77-6
M. Wt: 260.31
InChI Key: NQABLEQOUYIUJC-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxy-phenyl)-thiazol-2-yl]-acetonitrile, hereafter referred to as “4-DPA”, is an organic compound used in a variety of scientific applications. It is a derivative of thiazole and has a molecular weight of 224.27 g/mol. 4-DPA is a yellow-colored crystalline solid that is soluble in water and organic solvents such as methanol, ethanol, and acetone. The compound is widely used as a reagent in organic synthesis, as well as in the study of biochemical and physiological processes.

Scientific Research Applications

Corrosion Inhibition

3,4-Dimethoxy phenyl thiosemicarbazone: , a compound structurally similar to our compound of interest, has been studied for its potential as a corrosion inhibitor for copper in acidic solutions . The research suggests that the thiazole derivative could form a protective layer on metal surfaces, preventing corrosion. This application is crucial in industries where metal longevity and integrity are paramount.

Drug Synthesis Intermediary

The compound has been identified as an intermediate in the synthesis of various drugs. For instance, it’s used in the preparation of the muscle relaxant papaverine . This highlights its significance in pharmaceutical manufacturing, where it can contribute to the development of therapeutic agents.

Organic Synthesis

In organic chemistry, the compound serves as a precursor in the synthesis of complex molecules. It has been utilized in the creation of (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile , showcasing its versatility in facilitating diverse chemical reactions.

Diterpene Modification

The compound is involved in the preparation of modified diterpenes like (±) nimbidiol . This process relies on a sulfenium ion-promoted polyene cyclization, indicating the compound’s role in intricate organic transformations and natural product synthesis.

Computational Chemistry

Theoretical studies involving compounds like 3,4-dimethoxy phenyl thiosemicarbazone provide insights into molecular interactions and electronic structures . Such computational research can predict the behavior of our compound of interest in various chemical environments.

properties

IUPAC Name

2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c1-16-11-4-3-9(7-12(11)17-2)10-8-18-13(15-10)5-6-14/h3-4,7-8H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQABLEQOUYIUJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)CC#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(3,4-Dimethoxy-phenyl)-thiazol-2-yl]-acetonitrile

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